molecular formula C9H18N2 B578586 N-(Piperidin-2-ylmethyl)cyclopropanamine CAS No. 1250526-55-6

N-(Piperidin-2-ylmethyl)cyclopropanamine

Cat. No. B578586
M. Wt: 154.257
InChI Key: QZZMLOJPELKMRN-UHFFFAOYSA-N
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Description

“N-(Piperidin-2-ylmethyl)cyclopropanamine” is a chemical compound with the molecular formula C9H18N2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-2-ylmethyl)cyclopropanamine” consists of a piperidine ring attached to a cyclopropane ring via a methylene bridge . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives, including “N-(Piperidin-2-ylmethyl)cyclopropanamine”, can undergo various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The exact chemical reactions involving “N-(Piperidin-2-ylmethyl)cyclopropanamine” are not specified in the available resources.


Physical And Chemical Properties Analysis

“N-(Piperidin-2-ylmethyl)cyclopropanamine” has a molecular weight of 154.25 g/mol . Other physical and chemical properties specific to this compound are not provided in the available resources.

Scientific Research Applications

  • Analytical Profiling and Biological Matrix Analysis : N-(Piperidin-2-ylmethyl)cyclopropanamine, as part of the arylcyclohexylamines group, has been studied for its analytical profiles using techniques like gas chromatography and mass spectrometry. This research is significant for understanding its presence in biological matrices like blood and urine (De Paoli et al., 2013).

  • Pharmaceutical Building Block Diversification : The compound has potential use in pharmaceuticals, particularly in the diversification of building blocks for drug development. For instance, electrochemical methods have been developed for the cyanation of piperidines, a closely related compound, enhancing their applications in synthesizing unnatural amino acids (Lennox et al., 2018).

  • Atropine-Like Activities : Derivatives of piperidine, a related compound, have been synthesized and tested for their atropine-like activities. Understanding these activities contributes to medicinal chemistry and pharmacology research (Yoshida et al., 1985).

  • CCR2 Receptor Antagonists : Research into compounds carrying small alicyclic groups, such as cyclopropyl, attached to the piperidine ring has led to the discovery of novel CCR2 receptor antagonists. These findings are pivotal in developing treatments for diseases involving the CCR2 receptor (Butora et al., 2006).

  • Synthesis of Orthogonally Protected Derivatives : The synthesis of orthogonally protected derivatives of piperidines, including those similar to N-(Piperidin-2-ylmethyl)cyclopropanamine, has significant implications in medicinal chemistry and drug discovery (Košak et al., 2014).

  • Cytotoxic Activity Against Cancer Cells : Some derivatives of piperidines have shown significant cytotoxic activity against cisplatin-resistant ovarian cancer cells. This research is crucial in the fight against cancer and the development of new chemotherapy drugs (Najajreh et al., 2002).

Future Directions

Piperidine derivatives, including “N-(Piperidin-2-ylmethyl)cyclopropanamine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

N-(piperidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZMLOJPELKMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693572
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-2-ylmethyl)cyclopropanamine

CAS RN

1250526-55-6
Record name N-[(Piperidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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